molecular formula C17H12F3NO4 B2658408 2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione CAS No. 113211-14-6

2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2658408
CAS No.: 113211-14-6
M. Wt: 351.281
InChI Key: RNMWKEFQVKJNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Phthalimide Derivatives in Medicinal Chemistry

Phthalimides, characterized by an isoindole-1,3-dione core, have evolved from their initial applications as non-medicinal industrial compounds to cornerstone scaffolds in drug discovery. The pivotal shift occurred with the serendipitous discovery of thalidomide’s immunomodulatory properties, despite its notorious teratogenic effects. Subsequent efforts to refine phthalimide-based therapeutics led to the development of safer analogs like lenalidomide and pomalidomide, which are now FDA-approved for multiple myeloma and myelodysplastic syndromes.

Structural modifications of the phthalimide core, such as the introduction of heterocyclic substituents (e.g., furan, thiadiazine) or alkyl/aryl side chains, have expanded their pharmacological repertoire. For instance, Selvum et al. (2013) demonstrated that N-substituted phthalimides exhibit antiviral activity against HIV-1 and -2 by inhibiting viral replication in MT-4 cells. Similarly, derivatives with imidazo-thiadiazine moieties displayed potent cytotoxicity against human cancer cell lines, underscoring the scaffold’s versatility in oncology.

Significance of Trifluoromethyl-Substituted Phthalimides

The incorporation of trifluoromethyl (-CF₃) groups into phthalimide derivatives has emerged as a strategic approach to enhance bioactivity and optimize drug-like properties. The -CF₃ group’s strong electron-withdrawing nature and high lipophilicity improve membrane permeability and metabolic stability, critical factors in drug design.

Triboluminescence studies reveal that trifluoromethylphenyl-substituted phthalimides, such as 2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione, preferentially crystallize in noncentrosymmetric arrangements, a property linked to their piezoelectric and optoelectronic potential. X-ray crystallography of analogous compounds shows that the -CF₃ group induces steric and electronic effects that favor layered molecular packing, which may influence solid-state reactivity.

Table 1: Comparative Properties of Trifluoromethyl-Substituted vs. Non-Substituted Phthalimides

Property Trifluoromethyl-Substituted Non-Substituted
Lipophilicity (LogP) Increased Moderate
Metabolic Stability Enhanced Variable
Crystallographic Symmetry Noncentrosymmetric Centrosymmetric
Bioactivity Broad-spectrum Target-specific

Research History of this compound

First reported in the chemical literature with PubChem CID 3788298, this compound features a phthalimide core linked via an ethoxy spacer to a 3-(trifluoromethyl)phenoxy group. Its synthesis typically involves nucleophilic substitution reactions between phthalic anhydride derivatives and appropriately functionalized amines or alcohols. For example, the ethoxy-phenoxy side chain may be introduced through Williamson ether synthesis, followed by imide formation.

While direct biological data for this specific compound remain limited, structurally related analogs exhibit diverse activities. Phthalimides with trifluoromethylphenyl groups have demonstrated antimycobacterial efficacy against Mycobacterium tuberculosis (MIC: 4–8 μg/mL), comparable to ethambutol. Additionally, their electron-deficient aromatic systems enable interactions with biological targets such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting anti-inflammatory potential.

Phthalimides as Versatile Scaffolds in Drug Discovery

The phthalimide scaffold’s adaptability stems from its capacity for regioselective functionalization at the N-1 position and the benzene ring’s C4/C5 sites. This allows for the creation of hybrid molecules combining phthalimide with pharmacophores like adamantane (enhancing hydrophobic interactions) or sulfonimidamides (introducing antibacterial activity).

Table 2: Therapeutic Applications of Phthalimide Derivatives

Therapeutic Area Example Derivatives Biological Activity Source
Oncology Lenalidomide Immunomodulation
Inflammation LASSBio-468 PDE4 Inhibition
Infectious Diseases N-Trifluoromethylthio adducts Antimycobacterial
Material Science Bithienyl-phthalimides Triboluminescence

Recent synthetic advances, such as the use of α-bromoketone intermediates to generate heterocycle-fused phthalimides, further underscore the scaffold’s utility in generating structurally diverse libraries. Computational studies leveraging molecular docking and QSAR models are increasingly employed to predict the bioactivity of new derivatives, accelerating the identification of lead compounds.

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c18-17(19,20)11-4-3-5-12(10-11)24-8-9-25-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMWKEFQVKJNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Isoindole-1,3-dione Derivatives

Compound Name / Substituent Melting Point (°C) IR (C=O Stretching, cm⁻¹) Notable Features
This compound (Target Compound) Not reported ~1780–1710 (estimated) High lipophilicity due to -CF₃; potential metabolic stability
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16) 215–217 1781, 1704 Polar imidazole substituent; moderate solubility in polar solvents
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione (Compound 14) >300 1781, 1707 Thioxotriazolidinyl group introduces hydrogen-bonding capacity; low solubility
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione Not reported ~1780–1710 (estimated) PEG chain enhances hydrophilicity; used in drug delivery systems
2-[(2-Chloro-6-fluorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione Not reported ~1780–1710 (estimated) Halogenated aromatic group increases molecular weight and halogen bonding

Key Observations :

  • Trifluoromethyl Group : The target compound’s -CF₃ group significantly boosts lipophilicity (logP) compared to polar substituents like imidazole (Compound 16) or hydrophilic PEG chains (Compound in ). This property is advantageous for blood-brain barrier penetration in CNS drug candidates .
  • Thermal Stability : Compounds with rigid aromatic or heterocyclic substituents (e.g., Compound 14 ) exhibit higher melting points (>300°C) due to strong intermolecular interactions, whereas flexible side chains (e.g., PEG in ) reduce crystallinity.
  • Spectral Consistency : All compounds show characteristic IR peaks at ~1780–1710 cm⁻¹ for the isoindole-dione carbonyl groups, confirming structural integrity .

Biological Activity

The compound 2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione (CAS Number: 113211-14-6) is a member of the isoindole family, characterized by its unique trifluoromethyl substitution on the aromatic ring. This structural feature is known to enhance biological activity, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

  • Molecular Formula : C17H12F3NO4
  • Molecular Weight : 351.28 g/mol
  • Purity : >90%

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of isoindole derivatives, including those with trifluoromethyl groups. The presence of trifluoromethyl moieties has been shown to significantly enhance the efficacy against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli4.88 µg/mL
Other derivativesB. mycoidesVaries
Other derivativesC. albicansVaries

The compound demonstrated promising activity against E. coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of the compound have also been explored in various studies. It has been tested against several human cancer cell lines, showing significant cytotoxic effects:

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
A54944.452.1
HCT11617.8N/A
HePG212.4N/A
HOS17.6N/A

The results indicate that the compound exhibits lower IC50 values than Doxorubicin in certain cases, suggesting a potential for development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Gene Regulation : Treatment with the compound resulted in down-regulation of key oncogenes such as EGFR, KRAS, and tumor suppressor genes like TP53 and BRCA1 in various cancer cell lines.
  • Molecular Docking Studies : In silico studies have shown promising interactions with target proteins involved in cancer progression and bacterial resistance mechanisms, indicating a multifaceted approach to its activity .

Study on Antibacterial Efficacy

In a controlled experiment, derivatives of the isoindole structure were tested against resistant strains of bacteria. The compound exhibited significant antibacterial activity, particularly against strains resistant to common antibiotics, suggesting its potential role in addressing antibiotic resistance .

Study on Anticancer Properties

A study involving multiple human cancer cell lines demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis through reactive oxygen species (ROS) generation, further supporting its candidacy as an anticancer drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.